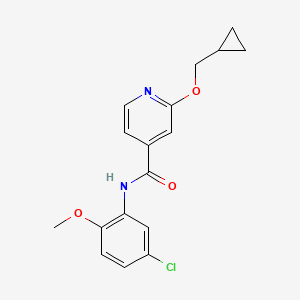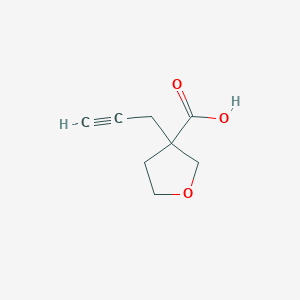![molecular formula C15H19N3O B2866186 3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one CAS No. 2059914-34-8](/img/no-structure.png)
3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Analgesic Activity
The compound has been studied for its potential use as an analgesic agent. Its structure is similar to that of pyrrolo[3,4-c]pyridine derivatives, which have shown significant promise in pain management. These derivatives can interact with biological targets that modulate pain signals, offering a new avenue for the development of painkillers .
Sedative Properties
Research indicates that derivatives of pyrrolo[3,4-c]pyridine, which share a structural resemblance with the compound , possess sedative properties. This suggests that “3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one” could be useful in the development of new sedatives .
Antidiabetic Potential
The biological activity of pyrrolo[3,4-c]pyridine derivatives extends to antidiabetic effects. Given the structural similarity, “3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one” may also exhibit potential in treating diabetes by influencing glucose metabolism or insulin signaling .
Antimycobacterial Use
Some pyrrolo[3,4-c]pyridine derivatives have been found to have antimycobacterial activity, which could make them valuable in the fight against tuberculosis and other mycobacterial infections. This compound could be explored for similar applications .
Antiviral Applications
The compound’s framework is conducive to antiviral activity, as seen in related pyrrolo[3,4-c]pyridine derivatives. It could be used in the synthesis of agents targeting various viral infections, including HIV-1, by inhibiting essential viral enzymes or replication processes .
Antitumor and Anticancer Roles
“3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one” may serve as a scaffold for developing antitumor and anticancer agents. Its structure is similar to compounds that have shown activity against cancer cells, possibly through mechanisms like topoisomerase inhibition .
Neuroprotective Effects
Given the neuroactive potential of related compounds, this chemical could be investigated for its neuroprotective effects. It might offer therapeutic benefits in neurodegenerative diseases or conditions involving neural damage .
Immune System Modulation
The compound could have applications in modulating the immune system. Pyrrolo[3,4-c]pyridine derivatives have been shown to affect immune responses, which suggests that “3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one” might be useful in treating autoimmune diseases or in immunotherapy .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one involves the reaction of 4-aminocyclohexylamine with 1,2-dihydroisoquinoline-1,3-dione in the presence of a suitable catalyst.", "Starting Materials": [ "4-aminocyclohexylamine", "1,2-dihydroisoquinoline-1,3-dione" ], "Reaction": [ "To a solution of 4-aminocyclohexylamine (1.0 equiv) in a suitable solvent, add 1,2-dihydroisoquinoline-1,3-dione (1.1 equiv) and a catalytic amount of a suitable catalyst.", "Stir the reaction mixture at a suitable temperature for a suitable time.", "After completion of the reaction, cool the reaction mixture and filter the precipitated product.", "Wash the product with a suitable solvent and dry it under vacuum to obtain 3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one as a white solid." ] } | |
Número CAS |
2059914-34-8 |
Fórmula molecular |
C15H19N3O |
Peso molecular |
257.337 |
Nombre IUPAC |
3-[(4-aminocyclohexyl)amino]-2H-isoquinolin-1-one |
InChI |
InChI=1S/C15H19N3O/c16-11-5-7-12(8-6-11)17-14-9-10-3-1-2-4-13(10)15(19)18-14/h1-4,9,11-12H,5-8,16H2,(H2,17,18,19) |
Clave InChI |
WOUOAMIMUMVMDK-HAQNSBGRSA-N |
SMILES |
C1CC(CCC1N)NC2=CC3=CC=CC=C3C(=O)N2 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2866103.png)
![N-(3-acetylphenyl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2866106.png)
![N-methyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2866107.png)
![7-[[(5-Methyl-1,2-oxazol-3-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol](/img/structure/B2866108.png)

![2-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2866111.png)
![4-[4-(tert-Butoxycarbonylamino)piperidin-1-yl]methylbenzoic acid](/img/structure/B2866112.png)
![8-((7-(2-fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2866114.png)
![4-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamido)benzamide](/img/structure/B2866116.png)
![[6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol](/img/structure/B2866117.png)
![1-Azabicyclo[2.2.1]heptan-4-ol;hydrochloride](/img/structure/B2866120.png)
![N-(3-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2866121.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2866123.png)
